molecular formula C14H16N2O4 B13950209 3-Acetoxymethyl-5-ethyl-5-phenylhydantoin CAS No. 55251-14-4

3-Acetoxymethyl-5-ethyl-5-phenylhydantoin

Cat. No.: B13950209
CAS No.: 55251-14-4
M. Wt: 276.29 g/mol
InChI Key: BKCKGCIFWHFWDL-UHFFFAOYSA-N
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Description

3-Acetoxymethyl-5-ethyl-5-phenylhydantoin, also known as (4-ethyl-2,5-dioxo-4-phenylimidazolidin-1-yl)methyl acetate, is a chemical compound with the molecular formula C13H16N2O4 and a molecular weight of 276.28784 g/mol . This compound is a derivative of hydantoin, a class of compounds known for their diverse biological activities, including anticonvulsant properties.

Preparation Methods

The synthesis of 3-Acetoxymethyl-5-ethyl-5-phenylhydantoin typically involves the reaction of 5-ethyl-5-phenylhydantoin with acetic anhydride in the presence of a catalyst. The reaction conditions often include heating the mixture to a specific temperature to facilitate the acetylation process . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

3-Acetoxymethyl-5-ethyl-5-phenylhydantoin undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different hydantoin derivatives.

    Substitution: The acetoxy group can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-Acetoxymethyl-5-ethyl-5-phenylhydantoin has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Acetoxymethyl-5-ethyl-5-phenylhydantoin involves its interaction with neuronal voltage-sensitive sodium channels. By stabilizing these channels, the compound can prevent the spread of seizure activity, making it useful in anticonvulsant applications . The molecular targets and pathways involved include the inhibition of high-frequency neuronal firing and the modulation of neurotransmitter release.

Properties

CAS No.

55251-14-4

Molecular Formula

C14H16N2O4

Molecular Weight

276.29 g/mol

IUPAC Name

(4-ethyl-2,5-dioxo-4-phenylimidazolidin-1-yl)methyl acetate

InChI

InChI=1S/C14H16N2O4/c1-3-14(11-7-5-4-6-8-11)12(18)16(13(19)15-14)9-20-10(2)17/h4-8H,3,9H2,1-2H3,(H,15,19)

InChI Key

BKCKGCIFWHFWDL-UHFFFAOYSA-N

Canonical SMILES

CCC1(C(=O)N(C(=O)N1)COC(=O)C)C2=CC=CC=C2

Origin of Product

United States

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